molecular formula C9H15N3 B1470342 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1554453-53-0

2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1470342
CAS RN: 1554453-53-0
M. Wt: 165.24 g/mol
InChI Key: MADYZXUWMORLKA-UHFFFAOYSA-N
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Description

2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CBPEA, is an organic compound belonging to the pyrazole family. It has a wide range of applications in scientific research and is used as a tool for studying biochemical and physiological processes. CBPEA is a versatile compound and can be used to study a variety of biological processes, including enzyme inhibition, enzyme activation, and protein-protein interaction.

Scientific Research Applications

Antibacterial and Anticancer Potential

The chemical compound 2-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine and its derivatives have been extensively studied for their potential applications in scientific research, particularly in the fields of medicine and chemistry. Notably, these studies have focused on synthesizing novel compounds and evaluating their biological activities, excluding considerations related to drug use, dosage, and side effects as per the requirements.

  • Design and Synthesis for Antibacterial Activity : A study highlighted the synthesis of novel derivatives related to this compound, demonstrating significant antibacterial activity. This involves complex chemical synthesis processes and characterization through analytical and spectral techniques (Prasad, 2021).

  • Cytotoxicity Evaluation for Anticancer Applications : Another critical area of research has been the design, synthesis, and evaluation of the cytotoxicity of pyrazolyl pyrazoline and aminopyrimidine derivatives, showcasing potential as anticancer agents. These compounds, closely related to this compound, were tested against several human cancer cell lines, exhibiting moderate to significant cytotoxicity, thus marking them as promising candidates for further anticancer studies (Alam et al., 2018).

Material Synthesis and Polymerization Catalysts

  • Catalytic Applications in Material Science : Research has also explored the use of pyrazolylamine ligands in catalyzing oligomerization and polymerization of ethylene, demonstrating the versatility of compounds structurally related to this compound. These studies reveal the potential of such compounds in developing new materials and enhancing polymer production processes, with variations in co-catalysts and solvents influencing the outcomes significantly (Obuah et al., 2014).

  • Polymerization of CO2 and Cyclohexene Oxide : Another intriguing application is the catalysis of CO2 and cyclohexene oxide copolymerization, where pyrazolylethylamine zinc(II) carboxylate complexes have been utilized. This research not only contributes to the development of new polymeric materials but also addresses environmental concerns by incorporating CO2 into valuable products, showcasing a dual benefit of such compounds (Matiwane, Obuah, & Darkwa, 2020).

properties

IUPAC Name

2-(1-cyclobutylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-4-8-6-11-12(7-8)9-2-1-3-9/h6-7,9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADYZXUWMORLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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